3-Amino-6-cyclopropylisoquinoline
Description
3-Amino-6-cyclopropylisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with an amino group at position 3 and a cyclopropyl group at position 4. The amino group at position 3 contributes to hydrogen-bonding interactions, a critical feature in medicinal chemistry for target engagement .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-cyclopropylisoquinolin-3-amine |
InChI |
InChI=1S/C12H12N2/c13-12-6-11-5-9(8-1-2-8)3-4-10(11)7-14-12/h3-8H,1-2H2,(H2,13,14) |
InChI Key |
MRIBWQWWPGFXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=CC(=NC=C3C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-cyclopropylisoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzene derivative, the process may involve nitration, reduction, and subsequent cyclization to form the isoquinoline core.
Industrial Production Methods: Industrial production of 3-Amino-6-cyclopropylisoquinoline may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-cyclopropylisoquinoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
- Oxidation can yield nitroso or nitro compounds.
- Reduction can produce various amines.
- Substitution reactions can introduce different functional groups onto the isoquinoline ring .
Scientific Research Applications
3-Amino-6-cyclopropylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-6-cyclopropylisoquinoline exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-Amino-6-cyclopropylisoquinoline becomes evident when compared to related isoquinoline derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Insights
Substituent Effects: Cyclopropyl vs. Halogen/Methyl: The cyclopropyl group at C6 in 3-Amino-6-cyclopropylisoquinoline likely confers greater metabolic stability compared to halogenated analogs (e.g., 6-Chloroisoquinolin-3-amine) due to reduced susceptibility to oxidative degradation . Its three-membered ring structure may also enhance target selectivity by restricting conformational flexibility . Amino Group Positioning: The -NH₂ group at C3 is a common feature in bioactive isoquinolines, facilitating hydrogen bonding with biological targets such as enzyme active sites .
Physicochemical Properties: pKa Values: While direct data for 3-Amino-6-cyclopropylisoquinoline is unavailable, 3-Aminoisoquinoline has a pKa of 5.05 , suggesting moderate basicity. Substituents like cyclopropyl may slightly alter this value, impacting solubility and membrane permeability.
Biological Activity: Antimicrobial Potential: Compounds with electron-withdrawing groups (e.g., -Cl in 6-Chloroisoquinolin-3-amine) exhibit stronger antimicrobial activity , whereas 3-Amino-6-cyclopropylisoquinoline’s cyclopropyl group may favor interactions with hydrophobic pockets in bacterial membranes. Anticancer Applications: Bulky substituents (e.g., isopropyl in ) correlate with improved anticancer activity, suggesting that the cyclopropyl group in 3-Amino-6-cyclopropylisoquinoline could similarly enhance binding to oncogenic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
